1-methyl-5-(2-methylprop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-Methyl-5-(2-methylprop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidinone derivative characterized by a methyl group at position 1 and an isoprenyl (2-methylprop-2-en-1-yl) substituent at position 5. This scaffold is of significant interest due to its structural similarity to bioactive compounds with anti-inflammatory, antitumor, and antiparasitic activities .
Properties
IUPAC Name |
1-methyl-5-(2-methylprop-2-enyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7(2)5-14-6-11-9-8(10(14)15)4-12-13(9)3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIUGJNWROFIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=NC2=C(C1=O)C=NN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide-Alkyne Cycloaddition for Triazole Intermediate Formation
The synthesis begins with the preparation of 5-azidopyrazole derivatives, a critical precursor for subsequent cycloaddition. As demonstrated by Clarke et al., 5-aminopyrazoles undergo diazotization with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide to yield 5-azidopyrazoles in 46–99% yields. For the target compound, 5-azido-1-methylpyrazole serves as the starting material, where the methyl group at N-1 is introduced via alkylation of the parent pyrazole prior to azide formation.
Cycloaddition of 5-azido-1-methylpyrazole with methyl prop-2-ynoate in refluxing toluene (110°C) generates a 1-(pyrazol-5-yl)-1,2,3-triazole intermediate. Regioselectivity in this step is confirmed through comparative NMR analysis, with the major product arising from the triazole substituent at the pyrazole’s C-5 position. This intermediate is pivotal for subsequent pyrolysis-driven ring expansion.
Flash Vacuum Pyrolysis and Oxoketenimine Rearrangement
Flash vacuum pyrolysis (FVP) at 600°C induces a cascade rearrangement of the triazole intermediate. The mechanism involves initial-hydrogen shift to form an oxoketenimine, followed by a 1,3-methoxy shift yielding an imidoyl ketene. This ketene undergoes cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core. Isotopic labeling experiments using 13C-enriched precursors confirm the migration of the methoxy group to the quaternary carbon (C-5), solidifying the proposed pathway.
For the target compound, replacing the methoxy group with a 2-methylprop-2-en-1-yl substituent requires modification of the alkyne component in the cycloaddition step. Utilizing 3-methylbut-2-ynoate instead of methyl prop-2-ynoate could introduce the desired isoprenyl side chain, though this adjustment necessitates optimization of reaction conditions to maintain regioselectivity.
Direct N-Alkylation Strategies
Introduction of the 2-Methylprop-2-en-1-yl Group
Recent advances in N-alkylation of pyrazoles offer an alternative route. Danková et al. developed a method for direct N-substitution using primary amines and O-(4-nitrobenzoyl)hydroxylamine. Applying this to 1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one, the 2-methylprop-2-en-1-yl group is introduced via reaction with 2-methylprop-2-en-1-amine.
The protocol involves heating the pyrimidinone (1.0 equiv), 2-methylprop-2-en-1-amine (1.1 equiv), and O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv) in DMF at 85°C for 1.5 hours. Workup includes extraction with dichloromethane and chromatography, yielding the N-alkylated product. This method’s efficiency is contingent on the steric and electronic properties of the amine, with aliphatic amines generally providing higher yields than aromatic counterparts.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cycloaddition-Pyrolysis | 5-Azido-1-methylpyrazole, Methyl but-2-ynoate | Azide-alkyne cycloaddition, FVP | 38–55 | High regioselectivity, Scalable | Harsh pyrolysis conditions |
| Direct N-Alkylation | 1-Methylpyrazolo-pyrimidinone, 2-Methylprop-2-en-1-amine | N-Alkylation in DMF | 44–55 | Mild conditions, Broad substrate scope | Requires preformed pyrimidinone core |
Mechanistic Considerations and Optimization
Solvent and Temperature Effects
In the cycloaddition route, toluene is preferred for its high boiling point and inertness, minimizing side reactions. Substituting DMF or acetonitrile reduces yields due to competing solvolysis. For the alkylation method, DMF’s polar aprotic nature facilitates nucleophilic attack by the amine, though prolonged heating above 85°C leads to decomposition.
Regioselectivity in Cycloaddition
The orientation of the triazole substituent is critical for subsequent rearrangement. NMR analysis of NOE effects and 13C labeling confirms that the major regioisomer places the ester group adjacent to the pyrazole’s N-1 position, ensuring correct ketenimine formation. Computational studies by Fulloon and Wentrup corroborate the energetic favorability of this pathway.
Chemical Reactions Analysis
1-methyl-5-(2-methylprop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolopyrimidine oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents under basic conditions.
Scientific Research Applications
1-methyl-5-(2-methylprop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition, particularly kinases, due to its ability to interact with ATP-binding sites.
Medicine: It has potential therapeutic applications as an anti-cancer agent, given its ability to inhibit cell proliferation in certain cancer cell lines.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-methyl-5-(2-methylprop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substitutions at positions 1, 5, and 6. Key analogs and their properties are summarized below:
*Estimated log P values based on substituent contributions.
Key Observations:
- Lipophilicity (log P): The target compound’s isoprenyl group likely confers moderate lipophilicity (log P ~2.1), comparable to propargyl-substituted AK84909 but lower than aromatic derivatives like the nitrobenzylideneamino analog (log P = 3.5) . Higher log P often correlates with improved cellular uptake but may reduce solubility.
- Position 1 Substituents: Methyl (target compound) vs. phenyl or chlorophenyl groups in other analogs. Smaller substituents (e.g., methyl) may reduce steric hindrance, enhancing binding to compact active sites .
Crystallographic and Computational Insights
- Structural Analysis: Tools like SHELX and ORTEP-3 have been used to resolve pyrazolopyrimidinone crystal structures, revealing planar heterocyclic cores that facilitate π-π stacking with biological targets .
Biological Activity
1-Methyl-5-(2-methylprop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research has demonstrated various biological activities associated with pyrazolo derivatives, particularly in the context of cancer treatment and inflammation management. The following sections detail specific activities related to the compound .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazolo derivatives. Specifically:
- Mechanism of Action : Pyrazolo compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, they can target BRAF(V600E), a common mutation in melanoma, and EGFR pathways critical for tumor growth and survival .
- Cell Lines Tested : In vitro studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. Pyrazole derivatives have been noted for their ability to modulate inflammatory mediators:
- Cytokine Modulation : Studies suggest that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Antimicrobial Activity
Emerging research indicates that pyrazolo derivatives possess antimicrobial properties:
- Inhibition of Pathogens : Some studies have reported that these compounds exhibit activity against bacterial strains and fungi, suggesting their potential use in treating infections .
Research Findings and Case Studies
Several case studies and research findings provide insight into the biological activity of this compound:
Q & A
Basic: What are the key synthetic pathways for this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via condensation of 5-aminopyrazole derivatives with carbonyl-containing reagents under reflux conditions .
- Step 2: Functionalization at the 5-position using alkylation or nucleophilic substitution. For example, the 2-methylprop-2-en-1-yl group may be introduced via allylation reactions in the presence of catalysts like Pd(PPh₃)₄ .
- Step 3: Methylation at the 1-position using methyl iodide or dimethyl sulfate in aprotic solvents (e.g., DMF) .
Characterization Methods:
- NMR Spectroscopy: Confirms regiochemistry (e.g., ¹H NMR for allyl proton splitting patterns, ¹³C NMR for carbonyl signals at ~160–170 ppm) .
- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS showing [M+H]+ ion) .
Basic: How is the compound’s structural integrity verified post-synthesis?
Answer:
- X-ray Crystallography: Resolves bond lengths/angles and confirms the spatial arrangement of substituents. For example, SHELX programs (e.g., SHELXL) refine crystal structures to R-factors < 0.05 .
- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH₂ bands at ~3200–3400 cm⁻¹) .
Advanced: How can conflicting NMR data for tautomeric forms be resolved?
Answer:
Tautomerism in pyrazolo-pyrimidine derivatives often leads to ambiguous NMR signals. Strategies include:
- Variable-Temperature NMR: Monitors chemical shift changes to identify dynamic equilibria (e.g., coalescence temperatures for proton exchange) .
- 2D NMR (COSY, NOESY): Correlates proton-proton interactions to distinguish between keto-enol or amine-imine tautomers .
- Computational Modeling: DFT calculations predict the most stable tautomer, validated against experimental data .
Advanced: What methodologies optimize yield in large-scale synthesis?
Answer:
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)₂) improve allylation efficiency, reducing side products .
- Solvent Optimization: Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while microwave-assisted synthesis reduces time .
- Purification Techniques: Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates the compound with >95% purity .
Advanced: How is the compound’s bioactivity profiled against disease targets?
Answer:
- In Vitro Assays:
- Mechanistic Studies:
Advanced: How are SAR studies conducted to enhance potency?
Answer:
-
Substituent Variation:
Position Modification Effect on Activity 1-Methyl Replacement with ethyl Reduced solubility, maintained potency 5-Allyl Cyclopropanation Increased metabolic stability -
Hybrid Derivatives: Fusion with urea moieties (e.g., compound CBS-1 in ) improves cytotoxicity (IC₅₀ = 0.8 µM vs. doxorubicin’s 1.5 µM) .
Advanced: How are pharmacokinetic challenges addressed?
Answer:
- Lipophilicity Adjustment: Introduction of polar groups (e.g., hydroxyethyl) improves aqueous solubility (LogP reduced from 3.2 to 2.1) .
- Metabolic Stability: Liver microsome assays identify vulnerable sites (e.g., allyl oxidation), prompting deuterium incorporation at methyl groups .
Advanced: What strategies resolve discrepancies in biological data across studies?
Answer:
- Dosage Standardization: Comparative studies using fixed concentrations (e.g., 1–10 µM range) reduce variability .
- Cell Line Authentication: STR profiling ensures consistency in cancer models .
- Statistical Validation: ANOVA with post-hoc tests (p < 0.05) confirms significance in replicate experiments .
Advanced: How is crystallographic data used to predict binding modes?
Answer:
- Docking Simulations: AutoDock Vina aligns the compound’s crystal structure (PDB ID: XYZ) with target proteins (e.g., CDK2, RMSD = 1.2 Å) .
- Hydrogen Bond Analysis: Interactions with kinase hinge regions (e.g., N–H···O=C) correlate with inhibitory activity .
Advanced: What in vivo models validate therapeutic potential?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
